Phosphoramidothioic dichloride, diethyl-
Overview
Description
Phosphoramidothioic dichloride, diethyl- is an organophosphorus compound with the molecular formula C4H10Cl2NPS. It is known for its unique structure, which includes a phosphorus atom bonded to two chlorine atoms, a sulfur atom, and a diethylamino group. This compound is used in various chemical reactions and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoramidothioic dichloride, diethyl- can be synthesized through several methods. One common route involves the reaction of diethylamine with phosphorus pentachloride (PCl5) in the presence of a suitable solvent such as dichloromethane. The reaction typically proceeds at low temperatures to control the exothermic nature of the process .
Industrial Production Methods
In industrial settings, the production of phosphoramidothioic dichloride, diethyl- often involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Phosphoramidothioic dichloride, diethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols, amines, or thiols.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the sulfur atom.
Major Products Formed
Substitution Reactions: The major products are phosphoramidothioates or phosphoramidothioic esters, depending on the nucleophile used.
Oxidation Reactions: The major products are sulfoxides or sulfones.
Scientific Research Applications
Phosphoramidothioic dichloride, diethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of phosphoramidothioic dichloride, diethyl- involves the interaction of its phosphorus atom with nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or modification of protein function. The pathways involved often include the formation of phosphoramidate or phosphorothioate linkages .
Comparison with Similar Compounds
Similar Compounds
Phosphoramidic dichloride, diethyl-: Similar structure but lacks the sulfur atom.
Phosphorothioic dichloride, diethyl-: Similar structure but lacks the amino group.
Phosphoramidothioic dichloride, dimethyl-: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
Phosphoramidothioic dichloride, diethyl- is unique due to the presence of both the diethylamino group and the sulfur atom, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in synthetic chemistry and a useful tool in biological studies .
Properties
IUPAC Name |
N-dichlorophosphinothioyl-N-ethylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2NPS/c1-3-7(4-2)8(5,6)9/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIDDMDCKCUKEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(=S)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2NPS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399511 | |
Record name | Phosphoramidothioic dichloride, diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2523-98-0 | |
Record name | Phosphoramidothioic dichloride, diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIETHYLTHIOPHOSPHORAMIDIC DICHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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